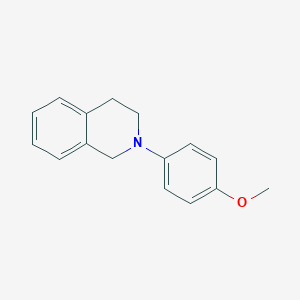

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Synthesis of Azo Dyes

The compound is an important starting material for the synthesis of many compounds such as azo dyes . Azo dyes are widely used in the textile industry due to their vibrant colors and high stability.

Synthesis of Dithiocarbamate

Dithiocarbamate compounds are synthesized using this compound . Dithiocarbamates have various applications in agriculture as fungicides and pesticides. They are also used in rubber processing as accelerators.

Pharmaceutical Applications

The compound forms the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine), psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .

Synthesis of 4-(2-Iodoethyl)phenol

The compound is used in the preparation of 4-(2-iodoethyl)phenol . This compound has potential applications in the synthesis of various pharmaceuticals and organic materials.

Fluorous Biphasic Catalysis

The compound is used as an internal standard in the fluorous biphasic catalysis reaction . This type of catalysis is used in the field of green chemistry to enhance the efficiency and selectivity of chemical reactions.

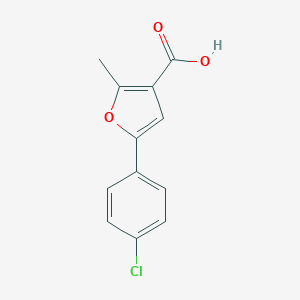

Synthesis of Furocoumarin Derivatives

Furocoumarin derivatives are an important class of heterocyclic compounds widely presented in various natural products . Numerous representatives of furocoumarins possess significant biological activity . Products of this type are used as active photosensitizers in psoralen and UVA (PUVA) therapy. Thus, furocoumarins can be employed in the treatment of various skin diseases .

Future Directions

Future research on “2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline” could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a more comprehensive understanding of the compound and its potential applications .

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is the Aralkylamine dehydrogenase . This enzyme is found in the bacterium Alcaligenes faecalis and plays a crucial role in the metabolism of aralkylamine compounds .

Mode of Action

The compound interacts with its target, the Aralkylamine dehydrogenase, in a yet unknown manner

Biochemical Pathways

The compound is known to affect the O-GlcNAc pathway , a nutrient-driven post-translational modification that links metabolism to cellular function . The activation of this pathway is a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties .

Result of Action

The compound has been shown to exhibit antifungal activity against Aspergillus niger by damaging the cell morphology and membrane integrity in a dose-dependent manner . It also affects energy metabolism and induces oxidative stress .

Action Environment

The action, efficacy, and stability of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, the compound’s antifungal activity against Aspergillus niger was observed under specific laboratory conditions . The influence of other environmental factors, such as pH, temperature, and presence of other compounds, on the compound’s action is yet to be studied.

properties

IUPAC Name |

2-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-18-16-8-6-15(7-9-16)17-11-10-13-4-2-3-5-14(13)12-17/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVXOIRECQQWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577224 | |

| Record name | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

78317-83-6 | |

| Record name | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

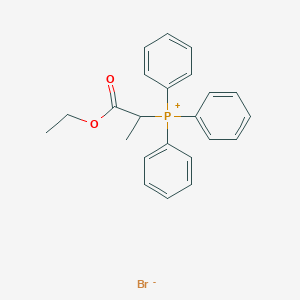

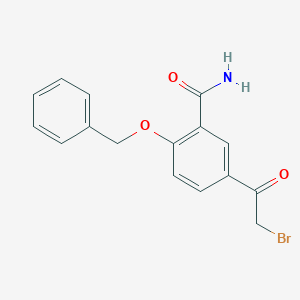

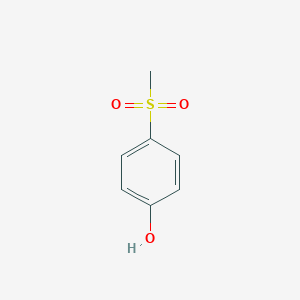

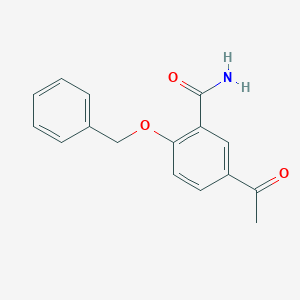

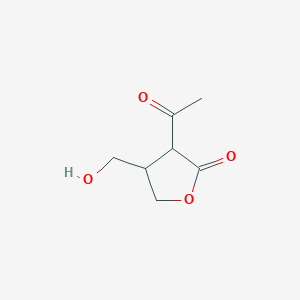

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)

![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)